molecular formula C13H9ClN2OS2 B2952604 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 919622-06-3

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2952604
CAS RN: 919622-06-3
M. Wt: 308.8
InChI Key: KEOKONUCUKZVDD-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as CBTA, is a chemical compound that has gained attention in scientific research due to its potential use as a drug candidate. CBTA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Medicinal Chemistry Applications

This compound and its analogs have been explored for their potential in inhibiting specific biological pathways and demonstrating antitumor activities. For instance, the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors were investigated using various heterocycles to improve metabolic stability, highlighting the role of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide derivatives in inhibiting PI3Kα and mTOR in vitro and in vivo (Stec et al., 2011). Additionally, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for their antitumor activity against various human tumor cell lines, showing considerable anticancer activity (Yurttaş et al., 2015).

Optoelectronic Properties

Thiazole-containing monomers, including N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide derivatives, were synthesized and subjected to electrochemical polymerization. The optoelectronic properties of the resultant conducting polymers were investigated, highlighting their potential in applications such as dye-sensitized solar cells due to their satisfactory switching time and appropriate optical contrast (Camurlu & Guven, 2015).

Synthetic Methodology

Research has also focused on the synthetic versatility of these compounds, exemplified by studies on the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks. These methodologies demonstrate the chemical utility and reactivity of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives in constructing complex heterocyclic systems (Janardhan et al., 2014).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-8-3-4-10-11(6-8)19-13(15-10)16-12(17)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOKONUCUKZVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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